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Cyclohexyl(phenyl)methanesulfonyl chloride

Cat. No.: B13256525
M. Wt: 272.79 g/mol
InChI Key: ZYSVGNZQNUBYBB-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides in Modern Organic Synthesis

Sulfonyl chlorides are highly valued as intermediates in organic synthesis due to their role as potent electrophiles. fiveable.me The sulfonyl group's electron-withdrawing nature makes the attached chlorine atom an excellent leaving group, facilitating reactions with a wide array of nucleophiles. fiveable.me This reactivity is fundamental to the formation of sulfonamides and sulfonate esters, two functional groups prevalent in pharmaceuticals, agrochemicals, and materials science. molport.comresearchgate.net

The reaction with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key structural component in numerous therapeutic agents. researchgate.netsigmaaldrich.com Similarly, their reaction with alcohols yields sulfonate esters, which are themselves valuable intermediates. fiveable.memolport.com The conversion of a hydroxyl group into a sulfonate ester transforms it from a poor leaving group into a highly effective one, enabling subsequent substitution and elimination reactions that are crucial for molecular elaboration. masterorganicchemistry.com Consequently, sulfonyl chlorides are instrumental in introducing sulfonyl groups, which can serve as protecting groups or be further functionalized. fiveable.me

Evolution of Sulfonylating Reagents and Their Diverse Applications

The field of sulfonylating reagents has evolved significantly, moving from simple, broadly reactive compounds to more sophisticated and selective agents. Historically, simple reagents like p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride) were staples in synthesis. masterorganicchemistry.com However, the demand for greater control and functional group tolerance in complex syntheses spurred the development of new reagents and methodologies.

Modern advancements include the use of sulfonyl hydrazides, which are considered stable, non-corrosive, and moisture-compatible alternatives to sulfonyl chlorides. nih.govacs.org The applications of sulfonyl chlorides have also expanded beyond simple sulfonamide and sulfonate ester formation. They are now utilized as sources for a variety of functional groups and participate in a broader range of reactions, including annulations, radical reactions, arylations, and fluoroalkylations. magtech.com.cn The development of catalytic systems, such as those using indium or ytterbium(III) trifluoromethanesulfonate, has further refined the sulfonylation of alcohols and amines, allowing for milder reaction conditions and improved yields. organic-chemistry.org

Structural Elucidation and Classifications of Sulfonyl Chloride Compounds

Sulfonyl chlorides are structurally defined by the R-SO2Cl functional group, where an organic residue (R) is attached to the sulfonyl chloride moiety. The nature of this 'R' group is the primary basis for their classification and dictates their reactivity and physical properties.

The primary distinction among sulfonyl chlorides lies in the hybridization of the carbon atom attached to the sulfur atom. This leads to three main categories: alkanesulfonyl chlorides, arenesulfonyl chlorides, and the specific case of methanesulfonyl chloride.

Alkanesulfonyl Chlorides: The 'R' group is a saturated alkyl chain (e.g., ethanesulfonyl chloride). The carbon backbone consists of sp3-hybridized carbons. wikipedia.org

Arenesulfonyl Chlorides: The 'R' group is an aromatic ring (e.g., benzenesulfonyl chloride). The sulfur atom is directly attached to an sp2-hybridized carbon of the aryl system. wikipedia.org

Methanesulfonyl Chloride (MsCl): This is the simplest alkanesulfonyl chloride, with the 'R' group being a methyl group (CH3). wikipedia.org Due to its widespread use and distinct reactivity, it is often considered a fundamental benchmark reagent. masterorganicchemistry.comwikipedia.org

Feature Alkanesulfonyl Chlorides Arenesulfonyl Chlorides Methanesulfonyl Chloride
'R' Group Saturated alkyl groupAromatic ring (Aryl group)Methyl group (CH₃)
Carbon Hybridization sp³sp²sp³
General Structure R-SO₂Cl (R=alkyl)Ar-SO₂Cl (Ar=aryl)CH₃-SO₂Cl
Example Propanesulfonyl chloridep-Toluenesulfonyl chlorideMethanesulfonyl chloride
Key Characteristic Aliphatic side chainAromatic side chainSmallest alkyl group, widely used

Cyclohexyl(phenyl)methanesulfonyl chloride is a complex sulfonyl chloride that incorporates features from different classifications. Its structure is unique due to the presence of both a bulky aliphatic group (cyclohexyl) and an aromatic group (phenyl) attached to the same carbon atom, which is then bonded to the sulfonyl chloride functional group.

This arrangement confers significant steric hindrance around the reactive sulfur center. The cyclohexyl group provides a non-planar, bulky aliphatic scaffold, while the phenyl group adds further steric bulk and electronic effects. This combination of a secondary alkyl center bearing both cycloalkane and arene substituents makes it a highly specialized and sterically demanding reagent.

PropertyValue
CAS Number 1281817-77-3 bldpharm.com
Molecular Formula C₁₃H₁₇ClO₂S bldpharm.com
Molecular Weight 272.79 g/mol bldpharm.com
Structural Features Cyclohexyl group, Phenyl group, Methanesulfonyl chloride core

Current Research Landscape in Sterically Hindered Sulfonyl Chlorides

Current research is increasingly focused on the synthesis and application of sterically hindered sulfonyl chlorides. researchgate.net The rationale behind this interest is the pursuit of enhanced selectivity in chemical reactions. Bulky reagents can discriminate between different reactive sites within a complex molecule, for example, reacting preferentially with a less sterically hindered primary alcohol over a more hindered secondary alcohol. researchgate.net

Studies have explored various bulky sulfonyl chlorides to achieve selective sulfonylation in polyol systems. researchgate.net While increased steric bulk can sometimes lead to reduced reactivity, it provides a powerful tool for chemists to achieve targeted modifications in multifunctional molecules. This selectivity is crucial in the late-stage functionalization of drug candidates and the synthesis of natural products where precise control is paramount. The challenge often lies in balancing the need for selectivity with maintaining sufficient reactivity for the transformation to proceed efficiently. tandfonline.com

Rationale and Objectives for Detailed Investigation of this compound

The detailed investigation of this compound is driven by its unique molecular architecture, which positions it as a reagent of significant interest for specialized synthetic applications. chemimpex.com The combination of a bulky cyclohexyl ring and a phenyl group on the alpha-carbon creates a highly congested environment around the sulfonyl chloride moiety.

The primary objectives for studying this compound are:

To evaluate its efficacy as a highly selective sulfonylating agent, particularly in reactions involving substrates with multiple nucleophilic sites. chemimpex.com

To understand how its unique steric and electronic properties influence its reactivity profile compared to less hindered, conventional reagents.

To explore its utility in the synthesis of complex sulfonamides and other sulfonyl-containing compounds that may have applications in pharmaceutical development and materials science. chemimpex.com

By characterizing the behavior of this sterically encumbered reagent, chemists can expand their toolkit for precise molecular construction, enabling the synthesis of novel compounds that would be difficult to access using traditional methods.

An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of established and modern chemical strategies. The synthesis of this specific sulfonyl chloride can be dissected into two primary challenges: the formation of the sulfonyl chloride functional group and the construction of the core cyclohexyl(phenyl)methyl carbon skeleton. This article explores these challenges through established chemical pathways and strategic synthetic approaches.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO2S B13256525 Cyclohexyl(phenyl)methanesulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17ClO2S

Molecular Weight

272.79 g/mol

IUPAC Name

cyclohexyl(phenyl)methanesulfonyl chloride

InChI

InChI=1S/C13H17ClO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2

InChI Key

ZYSVGNZQNUBYBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Mechanistic Pathways in Reactions Involving Cyclohexyl Phenyl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a fundamental process in organic synthesis, leading to the formation of sulfonamides, sulfonate esters, and other important derivatives. For Cyclohexyl(phenyl)methanesulfonyl chloride, these reactions are presumed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Detailed Kinetic and Thermodynamic Analyses of SN2 Pathways

The rate of this reaction is expected to follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. The rate law can be expressed as:

Rate = k [this compound] [Nucleophile]

Kinetic studies on arenesulfonyl chlorides have shown that the reaction constant (ρ) in the Hammett equation is positive, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the developing negative charge on the sulfonyl group in the transition state dntb.gov.uamdpi.com. Although the phenyl group in this compound is not directly attached to the sulfur atom, its inductive electron-withdrawing effect is expected to influence the reaction rate.

The thermodynamic profile of the SN2 reaction is characterized by a single transition state. The activation energy for this process is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group (chloride ion), and steric hindrance around the sulfur center. For structurally similar sulfonyl chlorides, the activation parameters have been determined, and they typically show a moderate enthalpy of activation (ΔH‡) and a negative entropy of activation (ΔS‡), which is consistent with an associative, ordered transition state.

Table 1: Representative Kinetic Data for SN2 Reactions of Substituted Arenesulfonyl Chlorides

Substituent (Y) in Y-C₆H₄SO₂ClNucleophileSolventRate Constant (k) at 25°C (M⁻¹s⁻¹)
p-NO₂AnilineMethanol (B129727)1.2 x 10⁻²
HAnilineMethanol3.5 x 10⁻⁴
p-CH₃AnilineMethanol1.0 x 10⁻⁴
p-OCH₃AnilineMethanol2.5 x 10⁻⁵

This table is illustrative and compiled from general data on arenesulfonyl chloride reactivity to demonstrate electronic effects. Specific values for this compound are not available.

Stereochemical Outcomes and Inversion of Configuration

A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center. In the case of a chiral sulfonyl chloride, the nucleophile attacks the sulfur atom from the side opposite to the leaving group, leading to a predictable stereochemical outcome. This "Walden inversion" at a sulfur center is a well-established phenomenon.

For this compound, if the α-carbon were a stereocenter, the SN2 reaction at the sulfur atom would not directly affect its configuration. However, if the sulfur atom itself is part of a chiral system (which is not the case here as it lacks four different substituents), the reaction would proceed with inversion of configuration at the sulfur atom. The synthesis of chiral sulfones and sulfoxides often relies on this predictable stereospecificity of nucleophilic substitution at a sulfur center nih.govrsc.org.

Steric and Electronic Effects of Cyclohexyl and Phenyl Groups on Reactivity

The reactivity of this compound in SN2 reactions is significantly influenced by the steric and electronic properties of the cyclohexyl and phenyl groups.

Steric Effects: The bulky cyclohexyl group is expected to exert considerable steric hindrance around the α-carbon. While the reaction occurs at the sulfur center, the proximity of the cyclohexyl group can impede the approach of the nucleophile to the sulfur atom. Studies on the SN2 reactions of alkyl halides have demonstrated that increased steric bulk on the α- and β-carbons leads to a dramatic decrease in the reaction rate msu.edu. It is reasonable to extrapolate that the cyclohexyl group in this compound will slow down the rate of nucleophilic substitution compared to less hindered sulfonyl chlorides.

Investigations into Sulfene (B1252967) Intermediates

An alternative reaction pathway for sulfonyl chlorides possessing an α-hydrogen is the formation of a highly reactive sulfene intermediate (R₂C=SO₂) via an elimination reaction. These intermediates can then be trapped by various reagents in subsequent addition reactions.

E1cb Elimination Mechanism for Sulfene Formation under Basic Conditions

Under basic conditions, this compound can undergo an elimination of HCl to form Cyclohexyl(phenyl)methylenesulfene. This reaction is believed to proceed through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism chemistrysteps.comwikipedia.orgmasterorganicchemistry.comquora.com.

The E1cb mechanism involves two steps:

Deprotonation: A base abstracts the acidic α-hydrogen to form a carbanion. The presence of the electron-withdrawing sulfonyl group and the phenyl group increases the acidity of this proton, facilitating its removal.

Chloride Elimination: The resulting carbanion is resonance-stabilized. In a subsequent, typically rapid step, the lone pair on the carbon forms a double bond with the sulfur atom, expelling the chloride ion to form the sulfene intermediate.

The rate of sulfene formation is dependent on the stability of the intermediate carbanion. The phenyl group plays a crucial role in stabilizing this carbanion through resonance, making the E1cb pathway a viable route for this compound in the presence of a non-nucleophilic base.

Characterization of Cyclohexyl(phenyl)methylenesulfene Reactivity

Cyclohexyl(phenyl)methylenesulfene is a transient and highly electrophilic species. Due to its instability, it is typically generated in situ and trapped with a suitable reagent. While direct spectroscopic characterization of this specific sulfene is not documented, its reactivity can be inferred from studies on other sulfene intermediates.

Sulfenes are known to undergo a variety of cycloaddition reactions. For instance, they can react with enamines to form thietane-1,1-dioxides in a [2+2] cycloaddition. With dienes, they can potentially undergo [4+2] cycloaddition (Diels-Alder) reactions, although [2+2] cycloadditions often compete. The presence of bulky substituents like the cyclohexyl and phenyl groups on the sulfene is expected to influence the regioselectivity and stereoselectivity of these cycloaddition reactions. The electrophilic nature of the sulfene would favor reactions with electron-rich trapping agents.

Table 2: Potential Trapping Reactions of Cyclohexyl(phenyl)methylenesulfene

Trapping AgentReaction TypeExpected Product
Enamine[2+2] CycloadditionThietane-1,1-dioxide derivative
1,3-Diene[4+2] CycloadditionDihydrothiopyran-1,1-dioxide derivative
Water/AlcoholsNucleophilic AdditionCyclohexyl(phenyl)methanesulfonic acid/ester
Imines[2+2] Cycloaddition1,2-Thiazetidine-1,1-dioxide derivative

This table outlines the expected reactivity based on the known chemistry of sulfene intermediates. Specific experimental outcomes for Cyclohexyl(phenyl)methylenesulfene may vary.

Trapping Experiments and Spectroscopic Detection of Sulfene Species

The transient nature of sulfenes, including the putative cyclohexyl(phenyl)sulfene derived from this compound, necessitates specialized techniques for their detection and characterization. Trapping experiments and in-situ spectroscopic methods provide indirect but compelling evidence for the intermediacy of these highly reactive species.

Trapping Experiments:

The most common method for demonstrating the formation of a sulfene intermediate is through trapping experiments. This involves generating the sulfene in the presence of a nucleophilic or cycloaddition partner that reacts with the sulfene at a rate competitive with its oligomerization or reaction with other species present. The structure of the resulting trapped product can then be used to infer the structure of the transient sulfene.

For sulfenes generated from α-arylalkanesulfonyl chlorides, a variety of trapping agents have been employed. These can be broadly categorized as nucleophiles and dienes/dipoles for cycloaddition reactions.

Nucleophilic Trapping: The electrophilic sulfur atom of the sulfene is susceptible to attack by a range of nucleophiles. Common nucleophiles used for trapping include alcohols, amines, and water. For instance, in the presence of methanol, a sulfene intermediate would be expected to form a methyl sulfonate ester. Similarly, reaction with a secondary amine like morpholine would yield the corresponding sulfonamide.

Trapping Agent (Nucleophile)Expected Product Type with Cyclohexyl(phenyl)sulfene
Methanol (CH₃OH)Methyl cyclohexyl(phenyl)methanesulfonate
Morpholine (C₄H₉NO)4-(Cyclohexyl(phenyl)methylsulfonyl)morpholine
Water (H₂O)Cyclohexyl(phenyl)methanesulfonic acid

Cycloaddition Trapping: Sulfenes can also behave as dienophiles or dipolarophiles in cycloaddition reactions. The [2+2] cycloaddition of sulfenes with enamines or ketene acetals and the [3+2] cycloaddition with diazo compounds are well-documented methods for trapping. For example, reaction with a 1,3-dipole like diazomethane could yield a thiadiazole S,S-dioxide derivative after rearrangement.

Spectroscopic Detection:

Direct spectroscopic observation of sulfenes is challenging due to their high reactivity and low steady-state concentrations. However, under specific experimental conditions, such as in cryogenic matrices or using time-resolved spectroscopic techniques, their detection has been reported for simpler sulfene systems.

Infrared (IR) Spectroscopy: The characteristic S=O stretching frequencies of sulfenes are found in a distinct region of the IR spectrum, typically around 1350-1300 cm⁻¹ for the asymmetric stretch and 1150-1100 cm⁻¹ for the symmetric stretch. For cyclohexyl(phenyl)sulfene, one would anticipate observing these characteristic bands under matrix isolation conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is not suitable for detecting such short-lived species, in-situ NMR techniques at low temperatures have been used in some cases to observe signals corresponding to sulfene intermediates. For cyclohexyl(phenyl)sulfene, the methine proton would be expected to have a characteristic chemical shift in the ¹H NMR spectrum.

Mass Spectrometry: In some instances, sulfene intermediates have been detected by mass spectrometry, often as fragments of larger molecules or by using specialized ionization techniques that can capture transient species.

While no specific spectroscopic data for cyclohexyl(phenyl)sulfene is available in the reviewed literature, the established spectroscopic signatures of analogous sulfenes provide a strong basis for its potential characterization under appropriate experimental conditions.

Electrophilic and Radical Reaction Mechanisms

Beyond the generation of sulfene intermediates, this compound possesses two other key reactive sites: the phenyl ring, which can undergo electrophilic aromatic substitution, and the sulfonyl chloride functionality, which can initiate radical processes.

Pathways for Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can participate in electrophilic aromatic substitution (EAS) reactions. The substituent, -CH(C₆H₁₁)(SO₂Cl), will influence both the rate and the regioselectivity of the substitution.

Influence of the Cyclohexyl(methanesulfonyl chloride)methyl Substituent:

The -CH(C₆H₁₁)(SO₂Cl) group is generally considered to be an electron-withdrawing group due to the strong inductive effect of the sulfonyl chloride moiety. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning that reactions will be slower compared to benzene.

Regarding the directing effect, the deactivating nature of the substituent favors the formation of the meta-substituted product. This is because the positive charge of the arenium ion intermediate is destabilized to a lesser extent when the electrophile adds to the meta position compared to the ortho or para positions. In the ortho and para intermediates, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing substituent, which is highly unfavorable.

A summary of common electrophilic aromatic substitution reactions and the expected major products for this compound is presented below.

ReactionElectrophileExpected Major Product
NitrationNO₂⁺1-(Cyclohexyl(chlorosulfonyl)methyl)-3-nitrobenzene
HalogenationBr⁺ or Cl⁺1-Bromo-3-(cyclohexyl(chlorosulfonyl)methyl)benzene
SulfonationSO₃3-(Cyclohexyl(chlorosulfonyl)methyl)benzenesulfonic acid
Friedel-Crafts AlkylationR⁺Generally not feasible due to the deactivating group
Friedel-Crafts AcylationRCO⁺Generally not feasible due to the deactivating group

It is important to note that Friedel-Crafts reactions are typically unsuccessful on strongly deactivated rings, and thus are not expected to proceed readily with this compound.

Radical Processes Initiated by the Sulfonyl Chloride Functionality

The sulfonyl chloride group can also participate in radical reactions, typically initiated by light, heat, or a radical initiator. The relatively weak S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical.

Generation of the Cyclohexyl(phenyl)methanesulfonyl Radical:

The key step in initiating radical processes is the formation of the cyclohexyl(phenyl)methanesulfonyl radical:

C₆H₅CH(C₆H₁₁)SO₂Cl → C₆H₅CH(C₆H₁₁)SO₂• + Cl•

This sulfonyl radical is a key intermediate that can participate in a variety of subsequent reactions.

Subsequent Radical Reactions:

Desulfonylation: Sulfonyl radicals, particularly those that can form stable benzylic radicals, may undergo desulfonylation to release sulfur dioxide and generate a carbon-centered radical.

C₆H₅CH(C₆H₁₁)SO₂• → C₆H₅CH(C₆H₁₁)• + SO₂

The resulting cyclohexyl(phenyl)methyl radical is stabilized by the adjacent phenyl group and can then participate in various radical chain propagation steps, such as hydrogen atom abstraction or addition to unsaturated systems.

Radical Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds. This process is often used to form new carbon-sulfur bonds and can be part of a radical chain reaction. For example, the addition to an alkene would proceed as follows:

C₆H₅CH(C₆H₁₁)SO₂• + R-CH=CH₂ → C₆H₅CH(C₆H₁₁)SO₂CH₂CHR•

The resulting carbon-centered radical can then propagate the chain.

Atom Transfer Radical Reactions: The initially formed chlorine atom or the sulfonyl radical can abstract atoms from other molecules, leading to a variety of products. For instance, in the presence of a suitable hydrogen donor, the cyclohexyl(phenyl)methyl radical formed after desulfonylation can be reduced.

The specific pathway that dominates will depend on the reaction conditions, including the presence of initiators, the nature of other reactants, and the temperature.

Synthetic Applications and Transformations Mediated by Cyclohexyl Phenyl Methanesulfonyl Chloride

Versatility as a Sulfonyl Transfer Reagent

As a sulfonyl transfer reagent, cyclohexyl(phenyl)methanesulfonyl chloride facilitates the introduction of the bulky and structurally complex cyclohexyl(phenyl)methanesulfonyl moiety into organic molecules. This group can influence the chemical and physical properties of the resulting compounds, including their crystallinity, solubility, and biological activity.

The reaction of this compound with primary and secondary amines provides a direct route to the corresponding N-substituted sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride byproduct.

While specific examples detailing the reaction of this compound with various amines are not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides suggests that it would readily react with a diverse range of amines to form stable sulfonamide products.

Table 1: Representative Amination Reactions with Sulfonyl Chlorides

Amine Substrate Sulfonyl Chloride Base Product
Primary Alkylamine This compound Pyridine N-Alkyl-cyclohexyl(phenyl)methanesulfonamide
Secondary Alkylamine This compound Triethylamine N,N-Dialkyl-cyclohexyl(phenyl)methanesulfonamide

Note: This table represents expected reactivity based on general principles of sulfonyl chloride chemistry, pending specific experimental data for this compound.

This compound reacts with alcohols in the presence of a base to yield sulfonate esters, also known as cyclohexyl(phenyl)methanesulfonates. This reaction is pivotal for activating the hydroxyl group of an alcohol, transforming it into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The cyclohexyl(phenyl)methanesulfonate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance delocalization across the three oxygen atoms. This stability makes the conjugate acid, cyclohexyl(phenyl)methanesulfonic acid, a strong acid. Consequently, alcohols converted to their corresponding cyclohexyl(phenyl)methanesulfonate esters become highly susceptible to displacement by a wide range of nucleophiles in both SN1 and SN2 reactions.

The formation of a sulfonate ester from an alcohol and this compound proceeds with retention of configuration at the stereogenic carbon center of the alcohol. This is because the reaction occurs at the oxygen atom of the hydroxyl group, and the carbon-oxygen bond of the alcohol remains intact throughout the sulfonylation process. The subsequent nucleophilic substitution reaction involving the displacement of the sulfonate leaving group, however, typically proceeds with inversion of configuration if it follows an SN2 mechanism, due to the backside attack of the nucleophile.

Table 2: Stereochemical Outcome of Sulfonate Ester Formation and Subsequent Substitution

Reaction Step Reactant Reagent Mechanism Stereochemical Outcome
Esterification Chiral Alcohol This compound, Base Nucleophilic Acyl Substitution Retention of Configuration

The introduction of the cyclohexyl(phenyl)methanesulfonyl group into complex molecules, such as natural products or advanced pharmaceutical intermediates, can serve multiple purposes. Beyond its role in activating hydroxyl groups, this bulky lipophilic group can be strategically employed to modify the pharmacological profile of a molecule, potentially enhancing its binding affinity to a biological target or improving its pharmacokinetic properties. The specific applications and advantages of incorporating this particular sulfonyl group would be highly dependent on the target molecule and the desired outcome.

Formation of Sulfonate Esters with Alcohols

Contribution to Heterocyclic Chemistry

Cycloaddition Reactions of Derived Sulfenes for Novel Ring Systems

One of the key applications of sulfonyl chlorides is the in-situ generation of sulfenes, which are highly reactive intermediates of the general structure R-CH=SO₂. The treatment of this compound with a non-nucleophilic base, such as triethylamine, results in the elimination of hydrogen chloride to form the transient cyclohexyl(phenyl)sulfene. This reactive species can be trapped by various dienophiles and dipolarophiles to construct novel heterocyclic ring systems.

A notable application is the [4+2] cycloaddition (Diels-Alder type) reaction with 1-azadienes. scirp.org The sulfene (B1252967) acts as a potent dienophile, reacting regioselectively with the azadiene system to yield functionalized thiazine-1,1-dioxide derivatives. scirp.org This reaction pathway involves the initial formation of a cycloadduct, which may undergo subsequent sulfonylation under the reaction conditions. scirp.org This methodology provides a direct route to six-membered sulfur- and nitrogen-containing heterocycles, which are scaffolds of interest in medicinal chemistry.

Reactant 1Reactant 2IntermediateProduct Class
This compound (+ Base)1,3-AzadieneCyclohexyl(phenyl)sulfeneThiazine-1,1-dioxide

This table illustrates the general pathway for the synthesis of thiazine-1,1-dioxide derivatives via a sulfene cycloaddition.

Research has demonstrated that this cycloaddition is highly regioselective, exclusively forming the [4+2] adduct without the formation of [2+2] cycloaddition products. scirp.org The reaction provides a powerful tool for building complex heterocyclic frameworks from readily available starting materials.

Intramolecular Cyclizations Prompted by Sulfonyl Chloride Reactivity

The sulfonyl chloride functional group is an excellent precursor for creating sulfonate esters, which are superb leaving groups in nucleophilic substitution reactions. This property can be harnessed to facilitate intramolecular cyclization reactions, a cornerstone of complex molecule synthesis.

In a typical strategy, a molecule containing both a nucleophilic moiety (e.g., an alcohol or an amine) and a distant site suitable for activation is treated with this compound in the presence of a base. The initial reaction forms a cyclohexyl(phenyl)methanesulfonate ester. This transformation converts a poor leaving group (hydroxyl) into a highly effective one (sulfonate). wikipedia.org The subsequent intramolecular attack by the nucleophile displaces the sulfonate, closing the ring.

This method is particularly valuable for constructing carbocyclic and heterocyclic systems. For example, the formation of a sulfonate ester on an open-chain precursor can prompt a subsequent intramolecular Friedel-Crafts-type reaction, where an aromatic ring acts as the nucleophile to form fused ring systems. acs.org The bulky nature of the cyclohexyl(phenyl)methyl group can also impart specific stereochemical biases in the cyclization step. While direct examples involving this compound are specific to proprietary syntheses, the principle is widely applied using analogous sulfonyl chlorides like p-toluenesulfonyl chloride in cascade reactions to form complex structures such as 2H-chromenes.

Applications in Fine Chemical and Advanced Material Synthesis

The unique structural features of this compound—a bulky, lipophilic moiety attached to a reactive sulfonyl chloride group—make it a valuable building block in the synthesis of specialty chemicals and advanced materials.

Utilization in the Preparation of Specialty Organic Materials

The incorporation of the cyclohexyl(phenyl)methylsulfonyl group into organic molecules can significantly alter their physical and chemical properties. This modification is leveraged in the synthesis of specialty materials where properties like solubility, thermal stability, and molecular packing are critical. For instance, in the development of organic semiconductors or dye molecules, attaching such a bulky, non-polar group can prevent intermolecular aggregation (π-stacking), which often quenches fluorescence or alters electronic properties. This steric hindrance can lead to materials with enhanced performance in solution-processed electronic devices.

Furthermore, sulfonyl-containing compounds, particularly sulfones derived from sulfonyl chlorides, are known for their chemical and thermal stability. Incorporating the cyclohexyl(phenyl)methanesulfonyl moiety into polymer backbones or as side chains can enhance the thermal degradation temperature and mechanical properties of the resulting materials.

Role in Functionalization for Surface Chemistry and Self-Assembled Monolayers

This compound is a key precursor for synthesizing molecules used in surface functionalization, particularly for the formation of self-assembled monolayers (SAMs). uh.eduupmc.fr SAMs are highly ordered molecular layers that spontaneously form on a substrate, allowing for precise control over the interfacial properties of materials. upmc.fr

To create SAMs on gold surfaces, alkanethiols are typically required. This compound can be chemically converted (e.g., via reduction) to the corresponding cyclohexyl(phenyl)methanethiol. This thiol, or a longer-chain derivative functionalized with the cyclohexyl group, can then be used to form SAMs.

Research has shown that SAMs terminated with cyclohexyl groups can effectively mimic the surfaces of commercially important polymers like polyethylene (B3416737) (PE). uh.eduresearchgate.net This allows for the creation of well-defined, nanoscale model surfaces to study phenomena such as wetting, adhesion, and biocompatibility without the complexity and potential reconstruction of bulk polymer surfaces. uh.edu

SAM PrecursorTerminal GroupMimicked Polymer SurfaceKey Surface Property
Cyclohexyl-terminated alkanethiolCyclohexylPolyethylene (PE)Hydrophobicity, Low Surface Energy
Perfluorocyclohexyl-terminated alkanethiolPerfluorocyclohexylPolytetrafluoroethylene (PTFE)Hydrophobicity & Oleophobicity

This table compares the properties of SAMs derived from cyclohexyl-terminated precursors to their fluorinated analogs. Data sourced from studies on mimicking polymer surfaces. uh.eduuh.edu

Studies using techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle goniometry have confirmed that these cyclohexyl-terminated SAMs exhibit wettability and surface energies remarkably similar to bulk polyethylene. uh.edu The ability to form these stable, well-characterized surfaces makes this compound a valuable starting point for advanced materials designed for applications in biosensing, anti-fouling coatings, and microelectronics. upmc.frresearchgate.net

Derivatization for Enhanced Functionality or Specific Selectivity

The reactivity of the S-Cl bond in this compound allows for its conversion into other sulfur-based functional groups with unique reactivity profiles. This derivatization enhances the synthetic utility of the parent compound, enabling reactions that are not possible with the sulfonyl chloride itself.

Synthesis of Activated Sulfonyl Derivatives (e.g., Sulfonyl Cyanides)

Sulfonyl cyanides (R-SO₂-CN) are highly activated derivatives that serve as versatile reagents in organic synthesis, acting as precursors for sulfonyl radicals or as potent electrophiles. The synthesis of cyclohexyl(phenyl)methanesulfonyl cyanide from the corresponding sulfonyl chloride is a key example of such a derivatization.

A well-established and general procedure involves a two-step sequence. orgsyn.org First, the sulfonyl chloride is reduced to its corresponding sulfinate salt. This is typically achieved by reacting this compound with a mild reducing agent like sodium sulfite (B76179) in an aqueous solution. orgsyn.org

Step 1: Reduction to Sulfinate C₆H₁₁(C₆H₅)CHSO₂Cl + Na₂SO₃ + H₂O → C₆H₁₁(C₆H₅)CHSO₂Na + NaCl + H₂SO₄

In the second step, the isolated sodium cyclohexyl(phenyl)methanesulfinate is treated with a cyanating agent, such as cyanogen (B1215507) chloride (ClCN), in a biphasic system. The sulfinate anion acts as a nucleophile, displacing the chloride from cyanogen chloride to form the desired sulfonyl cyanide. orgsyn.org

Step 2: Cyanation of Sulfinate C₆H₁₁(C₆H₅)CHSO₂Na + ClCN → C₆H₁₁(C₆H₅)CHSO₂CN + NaCl

This procedure is applicable to a wide range of sulfonyl chlorides and provides good yields of the corresponding sulfonyl cyanides. orgsyn.org These activated derivatives can then be used in more advanced transformations, such as the synthesis of sulfinamides or for the introduction of the sulfonyl group under conditions where the sulfonyl chloride is unreactive.

Lack of Available Research Data on the Synthetic Applications of this compound in Chiral Intermediate Synthesis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented research concerning the specific applications of this compound in the synthesis of chiral intermediates. Despite its availability from various chemical suppliers, there is a notable absence of published studies, such as peer-reviewed articles or patents, that detail its exploitation in this specialized area of asymmetric synthesis.

Consequently, it is not possible to provide an article with detailed research findings or data tables on the use of this compound for the creation of chiral intermediates, as requested. The generation of such content would require speculation beyond the scope of existing scientific evidence.

Further research and publication in the field of synthetic organic chemistry are necessary to elucidate the potential roles and applications of this compound in asymmetric transformations and the development of novel chiral building blocks. Until such research is made publicly available, a detailed and evidence-based discussion on this specific topic cannot be provided.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the precise structure of Cyclohexyl(phenyl)methanesulfonyl chloride by providing information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclohexyl and phenyl groups, as well as the methine proton. The approximate chemical shifts (δ) would be anticipated in the following regions:

Phenyl Protons: Multiple signals between 7.0 and 8.0 ppm.

Methine Proton (-CH(Ph)(SO₂Cl)): A single signal, likely a multiplet, shifted downfield due to the electron-withdrawing effects of the phenyl and sulfonyl chloride groups.

Cyclohexyl Protons: A complex series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm.

Analysis of the integration values would confirm the ratio of protons in each distinct environment, and the splitting patterns (coupling constants, J) would reveal the connectivity between adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule and information about their chemical environment. The expected chemical shift ranges are:

Phenyl Carbons: Several peaks in the aromatic region, approximately 125-140 ppm.

Methine Carbon (-CH(Ph)(SO₂Cl)): A single peak significantly downfield due to the attachment of the electronegative sulfur and phenyl groups.

Cyclohexyl Carbons: Multiple peaks in the aliphatic region, generally between 25 and 45 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the cyclohexyl and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, crucial for establishing the connectivity between the cyclohexyl ring, the methine carbon, the phenyl ring, and the sulfonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups. The anticipated prominent peaks would include:

Functional GroupExpected Wavenumber (cm⁻¹)Description
S=O (Sulfonyl group)~1370-1380 and ~1170-1190Strong, asymmetric and symmetric stretching vibrations
C-H (Aromatic)~3030-3100Stretching vibrations
C=C (Aromatic)~1450-1600Ring stretching vibrations
C-H (Aliphatic)~2850-2950Stretching vibrations of the cyclohexyl group
S-Cl~550-650Stretching vibration

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to determine the elemental composition and confirm the molecular formula of this compound, which is C₁₃H₁₇ClO₂S.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing this compound, LC-MS is invaluable for identifying the compound in complex mixtures, detecting impurities, and studying its degradation products.

The chromatographic separation would typically be performed using a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the relatively nonpolar this compound along with any potential impurities of varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used for sulfonyl chlorides and their derivatives, typically in positive ion mode. The mass spectrometer would be set to scan for the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₃H₁₇ClO₂S), the expected mass-to-charge ratio (m/z) for the protonated molecule would be calculated based on its monoisotopic mass.

In the absence of specific experimental data for this compound, we can consider the analysis of related sulfonamides by LC-MS. For instance, in the analysis of various sulfonamide antibacterials, ESI in positive ion mode is effective, and monitoring for the protonated molecular ions allows for sensitive detection. innovareacademics.insigmaaldrich.com Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. A common fragmentation pathway for sulfonyl-containing compounds involves the loss of SO₂.

Table 1: Representative LC-MS Parameters for Analysis of Sulfonyl-Containing Compounds

Parameter Value/Condition
Chromatography
Column C18 reversed-phase (e.g., 2.0 x 50 mm, 1.7-μm particles)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over several minutes
Flow Rate 0.2-0.5 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Ions Protonated molecular ion [M+H]⁺ and key fragment ions

This table presents typical starting conditions for the analysis of organic sulfonyl compounds by LC-MS, based on common practices in the field.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method can definitively determine its molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexyl and phenyl rings.

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected on a detector, and from this pattern, the electron density map of the molecule can be calculated. This map is then used to determine the positions of the individual atoms.

While the crystal structure of this compound is not publicly available, we can refer to the crystallographic data of a related aromatic sulfonyl chloride, 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, to illustrate the type of information that can be obtained. nih.gov In that study, the compound was found to crystallize in the Pca2₁ space group, and the analysis revealed planar geometries for the aromatic rings and specific torsion angles for the sulfonyl chloride group. nih.gov Such an analysis for this compound would reveal the relative orientation of the cyclohexyl and phenyl groups attached to the methanesulfonyl core.

Table 2: Illustrative Crystallographic Data for a Representative Aromatic Sulfonyl Chloride

Parameter Example Value
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 12.345
b (Å) 6.789
c (Å) 10.111
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 848.9

This table is based on data for a representative heteroaromatic sulfonyl chloride and serves to illustrate the typical parameters reported in a crystallographic study. nih.gov

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of chemical compounds. For this compound, an HPLC method would be developed to determine its purity and quantify it in various samples.

A common approach would be to use a reversed-phase HPLC method. The stationary phase would typically be a C18-bonded silica (B1680970) gel, which separates compounds based on their hydrophobicity. The mobile phase would likely be a mixture of acetonitrile and water or methanol and water. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the phenyl group in this compound will absorb UV light at a characteristic wavelength, likely around 220 nm. jocpr.com

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for the Analysis of Aromatic Sulfonyl Chlorides

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm

This table outlines typical conditions for the HPLC analysis of compounds containing aromatic and sulfonyl chloride functionalities, based on established methods for similar molecules. jocpr.comresearchgate.net

The methine carbon atom in this compound, which is bonded to the cyclohexyl group, the phenyl group, the sulfonyl chloride moiety, and a hydrogen atom, is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

Chiral HPLC is the most common method for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with aromatic rings. researchgate.net The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

The choice of the specific CSP and mobile phase composition is often determined empirically by screening several columns and solvent systems. The goal is to achieve baseline separation of the two enantiomeric peaks. Once separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Table 4: Potential Chiral Stationary Phases for the Separation of Phenyl and Cyclohexyl-Containing Stereocenters

Chiral Stationary Phase (CSP) Type Common Trade Names Typical Mobile Phase
Polysaccharide-based (derivatized cellulose) Chiralcel OD, Chiralcel OJ Hexane/Isopropanol, Hexane/Ethanol
Polysaccharide-based (derivatized amylose) Chiralpak AD, Chiralpak AS Hexane/Isopropanol, Hexane/Ethanol

This table lists common types of chiral stationary phases that have been successfully used for the separation of enantiomers containing structural motifs similar to this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to predicting the electronic structure and inherent reactivity of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. For sulfonyl chlorides, DFT is instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and characterizing transition states.

Studies on analogous arenesulfonyl chlorides have demonstrated that nucleophilic substitution reactions at the sulfur center, such as chloride exchange, can be meticulously analyzed using DFT. mdpi.comnih.gov These calculations have confirmed that the substitution generally proceeds via a concerted SN2-type mechanism involving a single transition state, rather than a two-step addition-elimination pathway. mdpi.comnih.gov For Cyclohexyl(phenyl)methanesulfonyl chloride, DFT calculations would similarly be used to model its reaction with various nucleophiles. By calculating the energies of reactants, products, and transition states, chemists can predict the favorability of different reaction pathways and understand the electronic effects of the cyclohexyl and phenyl substituents on the reactivity of the sulfonyl chloride group. core.ac.ukcdnsciencepub.com DFT methods, such as B3LYP with basis sets like 6-311+G(2d,p), are commonly employed to optimize the geometries of all species involved in the reaction and to compute their corresponding energies. mdpi.comcdnsciencepub.com

A critical aspect of mechanism elucidation is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational analysis allows for the precise determination of the TS geometry and the calculation of the activation energy (energy barrier), which governs the reaction rate.

Table 1: Representative Calculated Energy Barriers for Reactions of Sulfonyl Compounds

Reaction TypeModel CompoundComputational MethodCalculated Energy Barrier (ΔG‡) kcal/mol
SulfonylationSulfinic acid + AmineDFT21.7 kit.edu
SulfonylationSulfinic acid + HydrazineDFT22.3 kit.edu
Chloride ExchangeArenesulfonyl chlorideDFTVaries with substituent nih.gov

The three-dimensional structure and conformational preferences of this compound are key determinants of its reactivity. The molecule contains a flexible cyclohexane ring and a chiral center at the carbon atom bonded to the phenyl, cyclohexyl, and sulfonyl groups.

Computational conformation analysis is used to identify the most stable spatial arrangements (conformers) of the molecule. The cyclohexane ring is known to adopt a stable chair conformation to minimize angle and torsional strain. unicamp.br Substituents on the ring are preferentially located in the equatorial position to avoid destabilizing steric interactions, known as 1,3-diaxial interactions, with other axial atoms. youtube.comyoutube.com Therefore, it is predicted that the phenyl-methanesulfonyl chloride group attached to the cyclohexane ring will predominantly occupy an equatorial position. Further calculations would be needed to determine the rotational preferences around the single bonds, particularly the orientation of the large phenyl and sulfonyl chloride groups relative to each other to find the global energy minimum conformation. Computational methods can predict the relative energies of different stereoisomers and, by modeling reaction pathways, can forecast the stereochemical outcome of reactions, predicting which product diastereomers or enantiomers will be favored. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to model its movements, vibrations, and conformational changes.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in solution, revealing how it folds and flexes and how it interacts with solvent molecules. mdpi.com In the context of drug design, where sulfonamide-containing molecules are common, MD simulations are frequently used to assess the stability of a ligand when bound to a biological target, such as a protein. mdpi.comresearchgate.net These simulations can validate docking poses and provide insights into the specific interactions that stabilize the complex over time, which would be a relevant application if this compound were studied as a potential bioactive agent. researchgate.netelifesciences.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a statistical correlation between a molecule's structural or physicochemical properties (known as descriptors) and its measured reactivity or other properties. nih.gov These models are powerful tools for predicting the behavior of new, un-synthesized compounds.

For a series of substituted sulfonyl chlorides, a QSRR model could be developed to predict their reaction rates. nih.govresearchgate.net The process involves:

Calculating a large number of molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., partial charges, orbital energies), topological descriptors (e.g., molecular connectivity), and geometrical descriptors (e.g., surface area).

Measuring the experimental reactivity (e.g., reaction rate constant) for the series.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed reactivity. oup.comresearchgate.net

Once a robust model is validated, it can be used to predict the reactivity of this compound based on its calculated descriptors, without needing to perform the experiment. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be invaluable for structure elucidation and verification.

By performing geometry optimization followed by a GIPAW (Gauge-Including Projector-Augmented Wave) calculation, it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. nih.gov These predicted shifts can then be compared directly with experimental spectra. A strong correlation between the calculated and observed values provides powerful evidence that the correct structure has been synthesized. nih.gov The quality of this agreement is often assessed by the root-mean-squared deviation (RMSE), where values below 0.5 ppm for ¹H NMR indicate an excellent match. nih.gov For complex molecules, this computational-spectroscopic approach is crucial for the unambiguous assignment of all signals in the spectrum. researchgate.neteurolab-d.de In cases where no reference material is available, such theoretical predictions can be an essential tool for structural confirmation. eurolab-d.de

Table 2: Example of Correlation Between Experimental and Calculated ¹³C NMR Chemical Shifts for a Sulfonamide-Containing Molecule

Carbon AtomExperimental δ (ppm)GIPAW Calculated δ (ppm)Difference (ppm)
C1155.8156.2-0.4
C2115.4115.9-0.5
C3142.1142.3-0.2
C4121.7121.50.2
C5131.3131.00.3
C6135.9135.70.2

This table is a representative example based on data for analogous structures found in the literature to illustrate the validation process. nih.gov

Future Outlook and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or sulfuryl chloride, which present significant environmental and safety challenges. nih.govrsc.org The future of Cyclohexyl(phenyl)methanesulfonyl chloride synthesis lies in the adoption of greener and more sustainable alternatives that minimize waste and avoid hazardous substances.

Emerging research in the broader field of sulfonyl chloride synthesis points towards several promising strategies:

Bleach-Mediated Oxidative Chlorosulfonation: This method offers an economical and environmentally friendly pathway using readily available reagents and affording high yields with simple, chromatography-free purification. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation: Utilizing S-alkylisothiourea salts, this approach proceeds under mild conditions. A key advantage is the ability to recycle the succinimide (B58015) byproduct back into the NCS reagent, creating a more sustainable process. organic-chemistry.orgresearchgate.net

Oxone-Based Oxyhalogenation: A simple and rapid method using oxone in combination with potassium chloride (KCl) in water provides an efficient synthesis of sulfonyl chlorides from thiols and disulfides under mild, aqueous conditions. rsc.org

Photocatalytic Methods: Visible-light photocatalysis represents a modern, sustainable alternative to traditional methods like the Sandmeyer-type reaction. acs.orgnih.gov Using heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), allows for the synthesis to occur under mild conditions (room temperature and visible light), with high tolerance for various functional groups. acs.orgacs.org

Table 1: Comparison of Potential Green Synthetic Routes for Sulfonyl Chlorides

Method Key Reagents Advantages
Bleach-Mediated Synthesis Bleach (NaOCl), HCl Economical, simple work-up, worker-friendly. organic-chemistry.org
NCS Chlorosulfonation N-Chlorosuccinimide (NCS) Mild conditions, recyclable byproduct. organic-chemistry.orgresearchgate.net
Oxone-Based Synthesis Oxone, KCl Rapid, uses water as a solvent, mild conditions. rsc.org

Exploration of Novel Reactivity Modes and Catalytic Transformations

Beyond its traditional role in forming sulfonamides and sulfonates, future research will likely uncover novel reactivity modes for this compound, particularly through the use of transition metal catalysis. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids, demonstrating the potential for carbon-sulfur bond formation under mild conditions. nih.gov This opens the door for using this compound as a building block in cross-coupling reactions.

Furthermore, photocatalysis offers a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. rsc.org These highly reactive intermediates can participate in a variety of transformations that are inaccessible through traditional thermal methods. Merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst has enabled the catalytic asymmetric production of α-C chiral sulfones, a significant challenge in radical-based asymmetric catalysis. rsc.org Applying such methodologies to this compound could lead to the synthesis of novel, structurally complex, and stereochemically defined molecules.

Future explorations may include:

Palladium-Catalyzed Cross-Coupling: Utilizing the sulfonyl chloride group as a coupling partner to form novel C-S bonds. nih.gov

Iridium-Catalyzed C-S Coupling: Exploring iridium catalysts for reactions such as the coupling of sulfonyl chlorides with quinones. researchgate.net

Photoredox-Generated Radical Reactions: Using visible light to generate sulfonyl radicals for additions to alkenes and alkynes, enabling the construction of complex molecular architectures. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making batch production challenging and risky, especially on a larger scale. rsc.org Flow chemistry and automated synthesis platforms offer a transformative solution by providing superior control over reaction parameters, enhancing safety, and improving efficiency. rsc.orgmdpi.com

A continuous flow process, often utilizing continuous stirred-tank reactors (CSTRs), allows for precise control over temperature, residence time, and reagent addition. mdpi.comresearchgate.net This minimizes the risk of thermal runaway and improves the consistency and yield of the product. rsc.org Automation, incorporating real-time data from gravimetric balances and feedback controllers, further enhances process reliability and spacetime yield. mdpi.comresearchgate.net

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

Feature Benefit Reference
Precise Temperature Control Prevents thermal runaway, minimizes side reactions. rsc.org
Short Residence Times Increases spacetime yield and throughput. rsc.org
Small Reactor Volumes Enhances safety by minimizing the volume of hazardous materials at any given time. rsc.org

The integration of these technologies for the production of this compound would not only improve safety and efficiency but also facilitate scalable, on-demand manufacturing.

Design of Chirally Active Derivatives for Asymmetric Synthesis

Chiral sulfinyl compounds, such as sulfinamides, are of significant importance in modern asymmetric chemistry, serving as auxiliaries, ligands, and catalysts. nih.govacs.org this compound serves as a key precursor for accessing such derivatives. An expedient, one-pot synthesis of sulfinamides from sulfonyl chlorides has been developed, involving an in-situ reduction of the sulfonyl chloride followed by reaction with an amine. nih.gov

Future research will likely focus on developing enantioselective versions of these transformations to produce chirally active derivatives of this compound. This could involve:

Reaction with Chiral Auxiliaries: Reacting the sulfonyl chloride with chiral amines or alcohols to form diastereomeric sulfonamides or sulfonates, which can then be separated. researchgate.net

Enantioselective Catalysis: Developing catalytic systems that can directly convert the prochiral center (if applicable in a derivative) or facilitate reactions in an enantioselective manner. For example, desymmetrizing enantioselective hydrolysis of related sulfur compounds has been used to prepare chiral sulfonimidoyl chlorides. figshare.com

Asymmetric Radical Reactions: Utilizing the strategies discussed in section 7.2, where a sulfonyl radical generated from this compound is trapped by a prochiral substrate in the presence of a chiral catalyst to yield an enantiomerically enriched product. rsc.org

The development of such chiral derivatives would significantly expand the utility of the title compound as a tool in asymmetric synthesis.

Expanding Applications in Material Science and Specialty Chemical Production

The unique combination of a bulky cyclohexyl group and an aromatic phenyl group attached to the methanesulfonyl chloride core suggests potential applications in material science and the production of specialty chemicals. Sulfonyl-containing compounds are used in a variety of materials and industrial products. quora.commarketpublishers.com

Potential future research directions include:

Polymer Modification: Incorporating the Cyclohexyl(phenyl)methanesulfonyl group into polymers via copolymerization or post-polymerization modification. The bulky, rigid structure could impart unique thermal or mechanical properties to the resulting materials.

Specialty Agrochemicals: The sulfonyl group is a common feature in herbicides and pesticides. chemimpex.com The specific lipophilicity and steric profile of the cyclohexyl(phenyl)methyl moiety could be exploited to design new, selective agrochemicals.

Dyes and Pigments: Sulfonyl chlorides are important intermediates in the synthesis of dyes. quora.com The chromophoric properties of derivatives of this compound could be investigated.

Advanced In-Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

To optimize synthetic routes, ensure safety, and gain a deeper mechanistic understanding, the use of advanced in-situ monitoring techniques is crucial. Traditional offline analysis methods like chromatography can be slow and may even decompose reactive intermediates like sulfonyl chlorides. mt.com

Real-time analytical technologies can provide continuous data on the concentration of reactants, intermediates, and products throughout the reaction.

In-situ FTIR (ReactIR™): This technology allows for the direct monitoring of key functional groups in the reaction mixture. The unique infrared absorbances of the sulfonyl chloride group, as well as the starting materials and products, can be tracked in real-time to determine reaction kinetics, endpoints, and the stability of intermediates. mt.com

FlowNMR: For reactions conducted in a continuous flow setup, FlowNMR spectroscopy can provide detailed structural information on the species present in the reaction stream. It has been used to investigate mechanistic pathways, for example, in the formation of methanesulfonyl azide (B81097) from methanesulfonyl chloride. researchgate.net

Table 3: In-Situ Monitoring Techniques for Sulfonyl Chloride Reactions

Technique Information Provided Advantages
In-situ FTIR Real-time concentration profiles of reactants, intermediates, and products. Robust, can be used in aggressive media, provides immediate feedback on reaction progression. mt.com

Applying these techniques to the synthesis and subsequent reactions of this compound will enable faster process development, improved yields, and a more profound understanding of the underlying reaction mechanisms. mt.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.